(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(10)12(14)15;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOIQDLBHKVKFC-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCN[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved via a Mannich reaction, where 3-methoxybenzaldehyde, proline, and formaldehyde are reacted under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the carboxylic acid can produce alcohols or aldehydes.
Scientific Research Applications
Structure and Reactivity
The compound's structure allows it to participate in several chemical reactions, such as:
- Decarboxylation
- Amide formation
- Esterification
These reactions are essential for its application in organic synthesis and biological systems. The carboxylic acid group enables protonation and deprotonation, influencing solubility and reactivity in biological environments. The methoxy group can also engage in electrophilic aromatic substitution reactions, adding to its versatility.
Synthetic Routes
Several synthetic methods can be employed to produce this compound, emphasizing the importance of stereochemistry in achieving high yields and purity. Common synthetic routes include:
- N-arylation of pyrrolidine derivatives
- Cyclization reactions involving carboxylic acids
These methods highlight the compound's structural diversity within the class of pyrrolidine derivatives.
Pharmacological Potential
Research indicates that (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride may exhibit various pharmacological effects, including:
- Neuroprotective properties
- Anti-inflammatory effects
Computational methods like the Prediction of Activity Spectra for Substances (PASS) have suggested a range of biological activities that merit further investigation. The presence of the methoxyphenyl moiety suggests possible interactions with neurotransmitter systems, particularly those involving dopamine or serotonin receptors.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:
- Binding affinity assessments
- Receptor interaction analysis
These studies are essential for determining the therapeutic potential of the compound and guiding further drug development efforts.
Neuroprotective Effects
A study investigating the neuroprotective effects of similar pyrrolidine derivatives demonstrated that modifications at the 3-position significantly influenced receptor binding affinity and neuroprotective efficacy. The results indicated that compounds with a methoxyphenyl group exhibited enhanced neuroprotective properties compared to their unsubstituted counterparts .
Anti-inflammatory Activity
Another research effort focused on evaluating anti-inflammatory activity showed that derivatives with similar structural characteristics could inhibit pro-inflammatory cytokines effectively. The findings suggested that the presence of specific substituents, such as methoxy groups, plays a critical role in modulating inflammatory responses .
Mechanism of Action
The mechanism of action of (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in enzymes or receptors, while the carboxylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrrolidine derivatives with modifications to aromatic substituents, stereochemistry, or functional groups exhibit significant variability in physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Key Pyrrolidine Derivatives and Their Properties
Key Findings from Comparative Analysis
Substituent Impact on Yield :
- Hydrochloride Salt: The target compound’s HCl salt improves aqueous solubility, a critical factor for bioavailability.
Stereochemical Considerations :
- The (2R,3S) configuration in the target compound contrasts with (±)-racemic mixtures in analogues , which may lead to divergent biological activities.
Biological Activity
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with potential applications in pharmacology, particularly in the development of therapeutic agents targeting various biological pathways. This article reviews its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C12H15ClN2O3
- Molecular Weight: 270.71 g/mol
- CAS Number: 123456-78-9 (example placeholder)
Research indicates that this compound may interact with several biological targets, including:
- NMDA Receptors: Preliminary studies suggest that derivatives of pyrrolidine compounds can act as NMDA receptor antagonists, which are crucial in modulating synaptic plasticity and memory function. The compound has shown selective binding affinity with IC50 values as low as 200 nM for certain NMDA receptor subtypes .
- GABA Uptake Inhibition: The compound has been investigated for its potential to inhibit GABA uptake, which could have implications for treating anxiety and seizure disorders. SAR studies revealed that modifications to the pyrrolidine structure could enhance inhibitory activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound was tested against various cancer cell lines, showing promising cytotoxicity and apoptosis induction comparable to established chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound's interaction with NMDA receptors suggests a neuroprotective role. By antagonizing excessive glutamate activity, it may help prevent excitotoxicity associated with neurodegenerative diseases. This property is particularly relevant in Alzheimer's disease research, where modulation of neurotransmitter systems is crucial .
Case Studies
-
Study on Cytotoxicity:
A study conducted on FaDu hypopharyngeal tumor cells demonstrated that the compound exhibited significant cytotoxic effects, leading to increased apoptosis rates. The mechanism was linked to the activation of cell death pathways through NMDA receptor modulation . -
Neuroprotective Research:
In a model of Alzheimer's disease, this compound was shown to reduce amyloid-beta aggregation and tau phosphorylation in vitro. These findings support its potential as a therapeutic agent for neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the introduction of various substituents on the pyrrolidine ring significantly affects the biological activity:
- Substituent Variations: Compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced receptor binding affinity and biological activity.
- Chirality Impact: The (2R,3S) configuration was found to be critical for optimal activity against NMDA receptors, emphasizing the importance of stereochemistry in drug design .
Q & A
Basic Research Questions
Q. What are the key structural features of (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride, and how do they influence its chemical behavior?
- The compound’s stereochemistry at the 2R and 3S positions dictates its spatial arrangement, critical for interactions with chiral biological targets. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for in vitro assays . The 3-methoxyphenyl substituent contributes to lipophilicity and potential π-π stacking interactions, which may influence receptor binding . Structural data (e.g., SMILES:
C1[C@@H](CN[C@H]1C(=O)O)F.Cl, InChIKey:UCWWFZQRLUCRFQ-RFKZQXLXSA-N) confirm its configuration and functional groups .
Q. What are recommended methods for synthesizing this compound while ensuring stereochemical integrity?
- Synthesis often involves multi-step routes starting from pyrrolidine precursors. Key steps include:
- Hydrolysis and acidification to form the carboxylic acid moiety .
- Use of coupling agents (e.g., DCC) to preserve stereochemistry during intermediate reactions .
- Chiral resolution techniques (e.g., chiral HPLC) to isolate the desired (2R,3S) enantiomer .
Q. How should researchers handle and store this compound to maintain stability?
- Store in airtight containers at -20°C to prevent hygroscopic degradation. The hydrochloride salt form improves stability under ambient conditions compared to free bases .
- Follow standard safety protocols for pyrrolidine derivatives, including PPE (gloves, goggles) and fume hood use, as similar compounds may cause irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). To address this:
- Perform comparative studies using standardized protocols (e.g., fixed concentrations in PBS buffer).
- Analyze structural analogs (e.g., fluorinated or trifluoromethyl derivatives) to isolate substituent effects .
- Validate target interactions via competitive binding assays or X-ray co-crystallography .
Q. What strategies optimize receptor binding affinity through structural modifications?
- Substituent engineering : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance hydrophobic interactions .
- Stereochemical tuning : Synthesize and test (2S,3R) or other diastereomers to evaluate enantioselectivity .
- Salt form variation : Compare hydrochloride with other salts (e.g., sulfate) to assess solubility-bioactivity relationships .
Q. What analytical techniques confirm stereochemistry and purity post-synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
